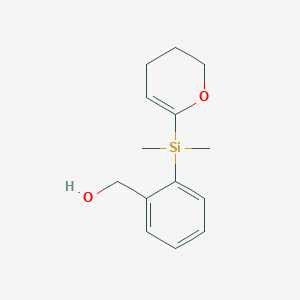

Homsi(r) 5,6-dihydro-4h-pyran-2-yl

CAS No.: 1244855-71-7

Cat. No.: VC2927975

Molecular Formula: C14H20O2Si

Molecular Weight: 248.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1244855-71-7 |

|---|---|

| Molecular Formula | C14H20O2Si |

| Molecular Weight | 248.39 g/mol |

| IUPAC Name | [2-[3,4-dihydro-2H-pyran-6-yl(dimethyl)silyl]phenyl]methanol |

| Standard InChI | InChI=1S/C14H20O2Si/c1-17(2,14-9-5-6-10-16-14)13-8-4-3-7-12(13)11-15/h3-4,7-9,15H,5-6,10-11H2,1-2H3 |

| Standard InChI Key | RTIRXVVKTQIPOC-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C1=CCCCO1)C2=CC=CC=C2CO |

| Canonical SMILES | C[Si](C)(C1=CCCCO1)C2=CC=CC=C2CO |

Introduction

Chemical Properties and Structural Characteristics

The basic 5,6-dihydro-4H-pyran structure consists of a six-membered heterocyclic ring containing one oxygen atom, with hydrogen atoms at positions 5 and 6, and a reactive 4H position. A closely related compound, 2-Methyl-5,6-dihydro-4H-pyran (CAS #16015-11-5), provides insight into the general physical and chemical properties that compounds in this class typically exhibit .

Physical Properties

Based on data from similar dihydropyran compounds, these substances typically possess the following physical characteristics:

| Property | Value | Notes |

|---|---|---|

| Density | 0.902 g/cm³ | Typical for related dihydropyrans |

| Boiling Point | 127.6°C at 760 mmHg | Relatively low, indicating volatility |

| Flash Point | 20.7°C | Indicating high flammability |

| Vapor Pressure | 13.4 mmHg at 25°C | Moderately volatile at room temperature |

| Index of Refraction | 1.445 | Useful for identification purposes |

These properties make dihydropyran compounds relatively volatile liquids at room temperature with significant flammability concerns that must be addressed during handling and storage .

Molecular Characteristics

The molecular characteristics of related dihydropyran compounds include:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₆H₁₀O | For 2-Methyl-5,6-dihydro-4H-pyran |

| Molecular Weight | 98.143 g/mol | Relatively low molecular weight |

| LogP | 1.70060 | Indicating moderate lipophilicity |

| Polar Surface Area | 9.23000 | Relatively low polarity |

| Exact Mass | 98.07320 | Important for mass spectrometry identification |

The moderate lipophilicity (LogP value) suggests that these compounds would have reasonable membrane permeability, which could be relevant for biological applications or pharmaceutical development .

Structural Variations and Related Compounds

Several structural variations of dihydropyran compounds appear in the chemical literature, demonstrating the versatility and importance of this scaffold.

Oxygenated Derivatives

One significant variation is the incorporation of additional oxygen atoms, as seen in (R)-5-Hydroxy-4-methyl-5,6-dihydro-2H-pyran-2-one (CAS #1362691-53-9) . This compound features:

-

A hydroxyl group at position 5

-

A methyl substituent at position 4

-

A carbonyl group at position 2 (creating a lactone functionality)

-

Specific stereochemistry (R-configuration)

This demonstrates how the basic dihydropyran scaffold can be modified to create compounds with more complex functionality and defined stereochemistry .

Complex Conjugated Systems

The dihydropyran structure can also be incorporated into much larger molecular systems, as exemplified by the complex compound described in search result , which contains the dihydropyran moiety as part of an extensive polycyclic system with multiple functional groups. This illustrates the utility of the dihydropyran scaffold as a building block in complex molecule synthesis .

Identification and Characterization Methods

Modern analytical techniques are essential for characterizing dihydropyran compounds and their derivatives. Based on the information available for related compounds, the following identification methods are commonly employed:

Spectroscopic Analysis

| Technique | Application in Dihydropyran Analysis |

|---|---|

| NMR Spectroscopy | Identification of hydrogen and carbon environments |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns |

| Infrared Spectroscopy | Identification of functional groups |

| UV-Visible Spectroscopy | Analysis of conjugated systems if present |

Chemical Identifiers

Modern chemical databases utilize several standardized identifiers for precise compound specification:

| Identifier Type | Example (for related compound) |

|---|---|

| IUPAC Name | (3R)-3-hydroxy-4-methyl-2,3-dihydropyran-6-one |

| InChI | InChI=1S/C6H8O3/c1-4-2-6(8)9-3-5(4)7/h2,5,7H,3H2,1H3/t5-/m0/s1 |

| SMILES | CC1=CC(=O)OC[C@@H]1O |

Applications and Research Significance

Dihydropyran compounds and their derivatives have significant applications across multiple fields:

Pharmaceutical Applications

The dihydropyran scaffold appears in various bioactive compounds, potentially contributing to:

-

Antimicrobial activities

-

Anti-inflammatory properties

-

Enzyme inhibition

-

Natural product mimetics

Synthetic Utility

In organic synthesis, dihydropyran compounds serve as:

-

Versatile building blocks

-

Masked functionality for later synthetic transformations

-

Chiral auxiliaries in asymmetric synthesis

-

Precursors to other heterocyclic systems

Material Science Applications

The unique structures of dihydropyrans contribute to:

-

Polymer chemistry applications

-

Development of specialty materials

-

Creation of compounds with specific physical properties

Future Research Directions

Based on the current understanding of dihydropyran chemistry, several promising research directions emerge:

-

Development of stereoselective methods for preparing enantiomerically pure dihydropyran derivatives

-

Investigation of dihydropyran-containing compounds as potential pharmaceutical leads

-

Exploration of novel reaction pathways involving the dihydropyran scaffold

-

Study of structure-activity relationships in bioactive dihydropyran derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume